molecular formula C9H11ClN2O2 B1441645 2-Chloro-N-(3-hydroxypropyl)nicotinamide CAS No. 1183452-84-7

2-Chloro-N-(3-hydroxypropyl)nicotinamide

Cat. No.: B1441645
CAS No.: 1183452-84-7
M. Wt: 214.65 g/mol
InChI Key: ZOLCZCIDLRCTIX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-hydroxypropyl)nicotinamide is a chemical compound with the molecular formula C9H11ClN2O2. It is a derivative of nicotinamide, where the nicotinamide ring is substituted with a chlorine atom at the 2-position and a 3-hydroxypropyl group at the nitrogen atom.

Preparation Methods

The synthesis of 2-Chloro-N-(3-hydroxypropyl)nicotinamide typically involves the reaction of 2-chloronicotinic acid with 3-aminopropanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2-Chloro-N-(3-hydroxypropyl)nicotinamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Chloro-N-(3-hydroxypropyl)nicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-hydroxypropyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the 3-hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways by modulating the activity of its target molecules. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

2-Chloro-N-(3-hydroxypropyl)nicotinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-N-(3-hydroxypropyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c10-8-7(3-1-4-11-8)9(14)12-5-2-6-13/h1,3-4,13H,2,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLCZCIDLRCTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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